molecular formula C18H22N4O B2382320 4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide CAS No. 861212-92-2

4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide

Cat. No.: B2382320
CAS No.: 861212-92-2
M. Wt: 310.401
InChI Key: DQGXVXOHHPSUHY-UHFFFAOYSA-N
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Description

4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide is a compound known for its potential applications in medicinal chemistry. It is a derivative of benzamide and contains a piperazine ring, which is often found in pharmaceutical compounds due to its ability to enhance the bioavailability and efficacy of drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the preparation of 4-methylpiperazine, which is achieved by reacting piperazine with methylating agents under controlled conditions.

    Coupling with Pyridine Derivative: The 4-methylpiperazine is then coupled with a pyridine derivative, specifically 2-chloropyridine, in the presence of a base such as potassium carbonate. This reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

    Formation of Benzamide: The final step involves the reaction of the coupled product with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. This step results in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the benzamide and piperazine rings.

    Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.

    Substitution: Alkylated derivatives of the piperazine ring.

Scientific Research Applications

4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide is unique due to its specific molecular structure, which allows for selective inhibition of certain tyrosine kinases. This selectivity can potentially reduce side effects and improve therapeutic efficacy compared to other inhibitors .

Properties

IUPAC Name

4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-14-5-7-15(8-6-14)18(23)20-16-4-3-9-19-17(16)22-12-10-21(2)11-13-22/h3-9H,10-13H2,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGXVXOHHPSUHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(N=CC=C2)N3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818157
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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